molecular formula C20H34N2Si2 B12522162 N~1~,N~1~,N~8~,N~8~-Tetramethyl-2,7-bis(trimethylsilyl)naphthalene-1,8-diamine CAS No. 651738-70-4

N~1~,N~1~,N~8~,N~8~-Tetramethyl-2,7-bis(trimethylsilyl)naphthalene-1,8-diamine

Cat. No.: B12522162
CAS No.: 651738-70-4
M. Wt: 358.7 g/mol
InChI Key: PYXAOJXCFCDSDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N~1~,N~1~,N~8~,N~8~-Tetramethyl-2,7-bis(trimethylsilyl)naphthalene-1,8-diamine: is an organic compound known for its unique structure and properties. It is a derivative of naphthalene, substituted with tetramethyl and trimethylsilyl groups, which contribute to its distinct chemical behavior.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N1,N~1~,N~8~,N~8~-Tetramethyl-2,7-bis(trimethylsilyl)naphthalene-1,8-diamine typically involves the reaction of 1,8-naphthalenediamine with methylating agents and trimethylsilyl chloride. The process includes:

    Silylation: The addition of trimethylsilyl groups using trimethylsilyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where one of the substituents is replaced by another group.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while reduction can produce amines or other reduced forms of the compound.

Scientific Research Applications

Chemistry:

  • Used as a reagent in organic synthesis for the preparation of various derivatives.
  • Acts as a catalyst in certain chemical reactions.

Biology:

  • Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine:

  • Explored for its potential use in drug development due to its unique structural features.

Industry:

  • Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N1,N~1~,N~8~,N~8~-Tetramethyl-2,7-bis(trimethylsilyl)naphthalene-1,8-diamine involves its interaction with molecular targets through its functional groups. The tetramethyl and trimethylsilyl groups enhance its reactivity and stability, allowing it to participate in various chemical reactions. The compound can act as a nucleophile or electrophile, depending on the reaction conditions, and can form stable complexes with other molecules.

Comparison with Similar Compounds

    N,N,N’,N’-Tetramethyl-1,8-naphthalenediamine: Similar structure but lacks the trimethylsilyl groups.

    N,N,N’,N’-Tetramethyl-1,6-hexanediamine: Different backbone structure but similar methylation pattern.

    N,N,N’,N’-Tetramethylethylenediamine: Similar methylation but different core structure.

Uniqueness: N1,N~1~,N~8~,N~8~-Tetramethyl-2,7-bis(trimethylsilyl)naphthalene-1,8-diamine is unique due to the presence of both tetramethyl and trimethylsilyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound in various scientific and industrial applications.

Properties

CAS No.

651738-70-4

Molecular Formula

C20H34N2Si2

Molecular Weight

358.7 g/mol

IUPAC Name

1-N,1-N,8-N,8-N-tetramethyl-2,7-bis(trimethylsilyl)naphthalene-1,8-diamine

InChI

InChI=1S/C20H34N2Si2/c1-21(2)19-16(23(5,6)7)13-11-15-12-14-17(24(8,9)10)20(18(15)19)22(3)4/h11-14H,1-10H3

InChI Key

PYXAOJXCFCDSDF-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=C(C=CC2=C1C(=C(C=C2)[Si](C)(C)C)N(C)C)[Si](C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.